molecular formula C11H11F3O B14807164 trans-2-(3,4,5-Trifluorophenyl)cyclopentanol

trans-2-(3,4,5-Trifluorophenyl)cyclopentanol

Cat. No.: B14807164
M. Wt: 216.20 g/mol
InChI Key: CMEDCFNGNXXZJI-UHFFFAOYSA-N
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Description

trans-2-(3,4,5-Trifluorophenyl)cyclopentanol is a fluorinated cyclopentanol derivative characterized by a cyclopentanol ring substituted at the trans-2 position with a phenyl group bearing three fluorine atoms at the 3-, 4-, and 5-positions. The fluorine substituents confer significant electronic and steric effects, influencing its physicochemical properties and reactivity. The molecular formula is C₁₁H₁₁F₃O, with a molecular weight of 216.20 g/mol (calculated). Its structure is defined by the trans configuration of the hydroxyl group relative to the trifluorophenyl substituent, which impacts intermolecular interactions and solubility.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

2-(3,4,5-trifluorophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H11F3O/c12-8-4-6(5-9(13)11(8)14)7-2-1-3-10(7)15/h4-5,7,10,15H,1-3H2

InChI Key

CMEDCFNGNXXZJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4,5-Trifluorophenyl)cyclopentanol typically involves the reaction of cyclopentanone with 3,4,5-trifluorophenylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including the use of Grignard reagents and subsequent purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(3,4,5-Trifluorophenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Chemistry: trans-2-(3,4,5-Trifluorophenyl)cyclopentanol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules .

Mechanism of Action

The mechanism of action of trans-2-(3,4,5-Trifluorophenyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare trans-2-(3,4,5-Trifluorophenyl)cyclopentanol with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral/Experimental Data Applications/Notes
This compound 3,4,5-F₃ on phenyl, trans-OH C₁₁H₁₁F₃O 216.20 N/A (analogous ¹³C NMR: δ ~78–169 for aromatic carbons; GC-MS likely ~216 m/z) Potential intermediate in pharmaceuticals or agrochemicals due to high lipophilicity.
trans-2-(3-Fluorophenyl)cyclopentanol 3-F on phenyl, trans-OH C₁₁H₁₃FO 186.22 InChIKey: ARVGKJBSGIRSTQ-WDEREUQCSA-N; ¹³C NMR: δ 78.8 (cyclopentanol C-OH) Studied for structural properties; lower lipophilicity vs. trifluoro analog.
trans-2-(3,4-Difluorophenyl)cyclopentanol 3,4-F₂ on phenyl, trans-OH C₁₁H₁₂F₂O 198.21 CAS 933674-34-1; no spectral data provided Intermediate in organic synthesis; moderate fluorination balance.
(E)-trans-2-(3,4,5-Trimethoxystyryl)cyclopentanol 3,4,5-(OCH₃)₃ on styryl, trans-OH C₁₅H₁₈O₃ 246.31 ¹³C NMR: δ 169.6 (styryl C=O), 121.7–149.8 (aromatic); GC-MS: 246.1 m/z Used in catalysis or polymer science; methoxy groups enhance electron donation.
trans-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid 2,4,5-F₃ on phenyl, cyclopropane C₁₀H₇F₃O₂ 224.16 InChIKey: RRPNGUXPZLIGJY-UJURSFKZSA-N Cyclopropane ring introduces strain; used in medicinal chemistry.

Structural and Electronic Effects

  • Fluorination vs. Methylation/Methoxylation : The trifluorophenyl group in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to methyl or methoxy substituents (e.g., in trimethoxystyryl derivatives) . This enhances resistance to electrophilic attack but increases acidity of the hydroxyl group.
  • Ring Size and Strain: Cyclopentanol derivatives exhibit less ring strain than cyclopropane analogs (e.g., trans-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid), making them more stable but less reactive in ring-opening reactions .

Physicochemical Properties

  • Lipophilicity: The trifluorophenyl group significantly increases logP compared to mono- or difluorinated analogs, improving membrane permeability—a critical factor in drug design .
  • Solubility : High fluorination reduces aqueous solubility, necessitating formulation strategies (e.g., co-solvents) for biological applications.

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